Product packaging for D,L-Buthionine(Cat. No.:CAS No. 4378-14-7)

D,L-Buthionine

Cat. No.: B015049
CAS No.: 4378-14-7
M. Wt: 191.29 g/mol
InChI Key: LAXXPOJCFVMVAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D,L-Buthionine Sulfoximine (BSO) is a potent, cell-permeable, and irreversible inhibitor of gamma-glutamylcysteine synthetase (γ-GCS), the first and rate-limiting enzyme in the biosynthesis of the critical antioxidant glutathione (GSH). By selectively depleting intracellular GSH pools, BSO serves as an indispensable research tool for investigating the multifaceted roles of glutathione in cellular physiology and disease pathology. Its primary application lies in the study of oxidative stress, where it allows researchers to sensitize cells to reactive oxygen species (ROS) and pro-oxidant agents, thereby elucidating mechanisms of redox signaling and cell death. In oncology research, BSO is widely used to compromise the antioxidant defense of cancer cells, enhancing the efficacy of chemotherapeutic agents and radiation therapy, particularly in drug-resistant tumor models. Furthermore, it finds significant utility in neurobiology to study neurodegenerative processes, in immunology to modulate T-cell function, and in toxicology to assess compound-induced oxidative damage. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO2S B015049 D,L-Buthionine CAS No. 4378-14-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-butylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S/c1-2-3-5-12-6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXXPOJCFVMVAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60955062
Record name 2-Amino-4-(butylsulfanyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60955062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4378-14-7
Record name Buthionine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004378147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-(butylsulfanyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60955062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action and Biochemical Pathways

Inhibition of γ-Glutamylcysteine Synthetase (γ-GCS) by D,L-Buthionine

γ-Glutamylcysteine synthetase (also known as glutamate-cysteine ligase, GCL) catalyzes the first committed step in the synthesis of glutathione (B108866), the formation of γ-glutamylcysteine from L-glutamate and L-cysteine, in an ATP-dependent reaction. nist.govoup.com this compound-(S,R)-sulfoximine acts as a potent inhibitor of this enzyme. stemcell.comsigmaaldrich.comabcam.commedchemexpress.commedchemexpress.com

Specificity and Irreversibility of Inhibition

This compound-(S,R)-sulfoximine is characterized by its specific and irreversible inhibition of γ-GCS. cancer.govoup.comstemcell.comresearchgate.netrndsystems.comwikipedia.orgontosight.aimedchemexpress.com Studies have shown that BSO inhibits γ-GCS significantly more effectively than related compounds like prothionine sulfoximine (B86345) and methionine sulfoximine. medchemexpress.comnih.govresearchgate.net This specificity is attributed to the structural analogy of BSO to the transition state of the γ-GCS catalyzed reaction. nih.gov The irreversible nature of the inhibition arises from the phosphorylation of BSO by γ-GCS in the presence of MgATP, forming a tightly bound buthionine sulfoximine phosphate (B84403) product that remains associated with the inhibited enzyme. researchgate.netresearchgate.net This contrasts with other sulfoximine analogs, such as D-buthionine-SR-sulfoximine, DL-buthionine-SR-sulfoxide, and DL-buthionine sulfone, which are weak or ineffective inhibitors. researchgate.net

Kinetic Studies of Enzyme Inhibition

Kinetic studies have provided insights into the interaction between this compound-(S,R)-sulfoximine and γ-GCS. The initial binding constant (Ki) for DL-buthionine-SR-sulfoximine has been reported to be less than 100 μM. researchgate.net The inhibition is progressive, and the limiting pseudo-first-order rate constant for inactivation is approximately 3.7 min⁻¹, corresponding to a half-life of about 11 seconds. researchgate.netresearchgate.net The L-isomer of buthionine sulfoximine, specifically L-buthionine-(S,R)-sulfoximine, is noted as a potent, fast-acting, and irreversible inhibitor with Ki values reported in the micromolar range (e.g., < 100 μM and 25 μM). stemcell.comrndsystems.comcaymanchem.commedchemexpress.com Apparent Ki values for L-buthionine sulfoximine against γ-GCS from different organisms can vary; for instance, a Ki of 29.3 mM was reported for γ-GCS from Anabaena sp. PCC 7120. oup.com

Binding Characteristics to the Enzyme Active Site

The binding of buthionine sulfoximine to the active site of γ-GCS is crucial for its inhibitory activity. The S-alkyl moiety of the sulfoximine is believed to bind at the enzyme site that normally accommodates the acceptor amino acid, cysteine. nih.govresearchgate.net The affinity of the enzyme for different sulfoximines, such as S-ethyl, S-n-propyl, and S-n-butyl sulfoximines, increases in parallel with the affinity for their corresponding isosteric amino acid substrates (glycine, alanine, and α-aminobutyrate). nih.govresearchgate.net Structural studies, including crystal structures of γ-GCS complexed with sulfoximine-based inhibitors, have revealed that upon inhibitor binding, conformational changes occur in the enzyme's active site, allowing the inhibitor to fit tightly into the cysteine-binding site. stemcell.com This interaction involves the coordination of the phosphorylated inhibitor to magnesium ions within the active site. stemcell.com

Glutathione (GSH) Depletion as a Primary Effect

The irreversible inhibition of γ-GCS by this compound-(S,R)-sulfoximine directly impairs the de novo synthesis of glutathione, leading to a significant reduction in intracellular GSH levels. oup.comstemcell.comresearchgate.netrndsystems.comontosight.aisigmaaldrich.combiomolther.orgnih.govcaymanchem.comabcam.comjst.go.jpmedchemexpress.com

Impact on Intracellular GSH Levels

Administration of BSO results in decreased GSH levels in various tissues and cell types. oup.comsigmaaldrich.comjst.go.jpmedchemexpress.comacs.orgnih.govnih.gov The extent and duration of GSH depletion can be dependent on the BSO concentration and exposure time. For example, in mouse fetuses, 2 mM BSO treatment resulted in a 45% lower GSH level, while 20 mM BSO caused a 70% lower level compared to controls. oup.com In cultured cells, BSO treatment can lead to a substantial decrease in GSH levels, with reports of 74-76% depletion in certain cancer cell lines and over 95% depletion in others. medchemexpress.comnih.govkjim.org The depletion can occur relatively quickly, with a half-time of approximately 2 hours in some cell lines, reaching very low levels within hours. nih.gov Recovery of GSH levels after BSO removal can occur with similar kinetics. nih.gov

Data on GSH depletion by BSO in various systems:

SystemBSO ConcentrationExposure TimeGSH Depletion (% of Control)Reference
Mouse fetuses2 mMN/A45% oup.com
Mouse fetuses20 mMN/A70% oup.com
SNU-1 cells1 mM2 days75.7% kjim.org
SNU-1 cells2 mM2 days76.2% kjim.org
OVCAR-3 cells1 mM2 days74.1% kjim.org
OVCAR-3 cells2 mM2 days63.0% kjim.org
EMT6/SF cells50 µM12-14 hours< 5% nih.gov
Rat diaphragm (Adult)10 days treatmentN/A> 95% nih.gov
Rat diaphragm (Middle Aged)10 days treatmentN/A> 95% nih.gov
Mouse liver (20 mM BSO in drinking water)20 mM14 days~53.6% (46.4% of control) jst.go.jp
Mouse kidney (20 mM BSO in drinking water)20 mM14 days~83.3% (16.7% of control) jst.go.jp

Effects on GSH/GSSG Ratio

Data on GSH/GSSG Ratio Changes with BSO Treatment:

SystemBSO TreatmentGSH/GSSG Ratio (Control)GSH/GSSG Ratio (BSO Treated)Reference
Biliary Tract Cancer cells50 µM BSON/ADecreased spandidos-publications.com
Rat Diaphragm (Adult)10 days BSO treatment52.5 ± 10.19.5 ± 1.1 nih.gov
Rat Diaphragm (Middle Aged)10 days BSO treatment34.6 ± 7.410.6 ± 1.7 nih.gov
Various rat tissues20 days BSO treatmentN/ANo demonstrable change nih.gov
TG mice (cardiac)5.0 mM/Kg daily BSO for 16 weeks61.04 ± 5.425.1 ± 4.3 ahajournals.org

Differential GSH Depletion Across Tissues and Cell Types

The extent of GSH depletion following BSO administration can vary depending on the tissue or cell type. This differential depletion is influenced by factors such as the basal rate of GSH synthesis, the rate of GSH utilization, and the transport of GSH precursors.

Research indicates that BSO can effectively deplete GSH levels in a variety of tissues and cell lines. For instance, studies in mice have shown that BSO administration leads to decreased GSH levels in virtually all tissues, including developing embryos oup.com. In goldfish, BSO was effective in depleting GSH equivalents in both brain and liver, although species-specific variations in the effect were noted researchgate.net.

In cellular studies, the sensitivity to BSO-induced GSH depletion can differ between cell types. Neuroblastoma cells, for example, have been observed to be more sensitive to GSH depletion by BSO compared to tissues like the kidney or liver scielo.br. Studies on retinoblastoma cell lines (Y-79 and So-Rb50) demonstrated differential GSH depletion levels after BSO exposure, with the extent of depletion depending on the specific cell line and BSO concentration nih.gov.

Furthermore, research on human neurons and astrocytes has shown that BSO treatment can deplete GSH in both cell types, but neurons were found to be relatively more sensitive to the resulting cell death compared to astrocytes researchgate.net. This suggests that while BSO can deplete GSH in various cells, the downstream consequences and the degree of vulnerability can differ.

Data from studies investigating GSH depletion in different contexts highlight this differential effect:

Cell/Tissue TypeBSO ConcentrationExposure TimeApproximate GSH DepletionReference
Mouse fetuses2 mMNot specified55% oup.com
Mouse fetuses20 mMNot specified70% oup.com
Neuroblastoma MSN cells5 mM24 h~70% scielo.br
Neuroblastoma MSN cells12.5 mM24 h~70% scielo.br
Neuroblastoma MSN cells5 mM48 h~80% scielo.br
Neuroblastoma MSN cells12.5 mM48 h~80% scielo.br
Retinoblastoma Y-79 cells0.1 mM24 h16.35% nih.gov
Retinoblastoma So-Rb50 cells0.01 mM24 h4.7% nih.gov
Human neurons (pure NT2/N)100 µM24 h≥90% researchgate.net
Human neurons (pure NT2/N)100 µM48 hBelow detection researchgate.net
Human astrocytes (pure NT2/A)100 µM24-48 h≥90% researchgate.net
Neurons from mixed NT2-N/A cultures100 µM24 h≥90% researchgate.net
Neurons from mixed NT2-N/A cultures100 µM48 h≥90% researchgate.net
Astrocytes from mixed NT2-N/A cultures100 µM24-48 h≥90% researchgate.net
SNU-1 cells1 mM2 days75.7% kjim.org
SNU-1 cells2 mM2 days76.2% kjim.org
OVCAR-3 cells1 mM2 days74.1% kjim.org
OVCAR-3 cells2 mM2 days63.0% kjim.org
Human melanoma RPMI 8322 cells0.01 mM24 h86% (decrease to 14%) aacrjournals.org

Consequences of GSH Depletion on Cellular Metabolism

GSH depletion, primarily induced by agents like BSO, significantly impacts cellular metabolism, largely due to the central role of GSH in maintaining redox homeostasis and its involvement in various metabolic processes.

GSH is a critical component of the cellular antioxidant defense system and the main redox buffer in the cell nih.govresearchgate.net. It exists in reduced (GSH) and oxidized (GSSG) forms, and the ratio of GSH to GSSG is a key indicator of the cellular redox state nih.govresearchgate.net. GSH directly scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), and also serves as a substrate for glutathione peroxidase (GPx) enzymes, which reduce peroxides nih.govresearchgate.netmdpi.comnih.gov. Oxidized GSSG is then reduced back to GSH by glutathione reductase (GR), a process that requires NADPH nih.govresearchgate.netmdpi.comwikipedia.org.

Depletion of GSH by BSO disrupts this delicate balance, leading to a decrease in the GSH/GSSG ratio and a shift towards a more oxidized intracellular environment, a state known as oxidative stress nih.govresearchgate.netnih.gov. This oxidative stress can damage cellular components, including lipids, proteins, and DNA oup.comnih.gov. Increased ROS levels resulting from GSH depletion can trigger various cellular responses, including the activation of stress-activated protein kinases and the induction of apoptosis mdpi.comnih.gov. GSH depletion is often considered a marker of oxidative stress and can precede or regulate the activation of cell death pathways nih.gov.

GSH depletion can indirectly impact the levels and redox state of metabolic cofactors like NADH and FAD. The regeneration of GSH from GSSG by glutathione reductase is directly dependent on NADPH nih.govresearchgate.netmdpi.comwikipedia.org. Therefore, GSH depletion and the subsequent increase in GSSG can consume cellular NADPH pools as the cell attempts to restore the GSH balance mdpi.comembopress.org. Depletion of NADPH can impair the cell's ability to reduce GSSG and also affect other NADPH-dependent processes, such as fatty acid and nucleic acid biosynthesis mdpi.comembopress.org.

While the direct link between GSH depletion and NADH or FAD levels is less direct than with NADPH, alterations in redox homeostasis can broadly influence cellular energy metabolism. The electron transport chain, where NADH and FADH2 donate electrons to produce ATP, is sensitive to the cellular redox state mdpi.com. Oxidative stress resulting from GSH depletion can impair mitochondrial function and affect the efficiency of oxidative phosphorylation mdpi.commdpi.com.

Studies have explored the relationship between GSH and NAD(P)H. While titrating GSH levels with BSO did not always affect NAD(P)H concentrations in younger neurons, deficits in enzymes of the TCA cycle in conditions like Alzheimer's disease can lead to declines in NADH and NADPH nih.gov. The mitochondrial transhydrogenase (Nnt) also plays a role in generating mitochondrial NADPH from NADH and NADP+, linking these cofactor pools nih.gov.

GSH depletion and the resulting oxidative stress can have implications for specific metabolic cycles, including the Citric Acid Cycle (TCA cycle). The TCA cycle is a central pathway in cellular respiration, generating ATP, NADH, and FADH2 wikipedia.org. Some enzymes in the TCA cycle, such as isocitrate dehydrogenase (IDH) and malic enzyme (ME), can also produce NADPH wikipedia.orgbiorxiv.org.

While one study suggested that deficits in the citric acid cycle might not be the primary mechanism by which certain neurons become vulnerable to apoptosis induced by mitochondrial GSH depletion, other research indicates a link between TCA cycle activity and redox homeostasis nih.gov.

Inhibition of the TCA cycle has been shown to impact redox balance, increasing GSH and GSSG levels and decreasing the NADPH/NADP+ ratio elifesciences.org. Conversely, diminishing TCA-dependent production of NADPH can alleviate endoplasmic reticulum stress, highlighting the connection between this metabolic cycle and cellular redox state biorxiv.org. Oxidative stress can impair the activity of TCA cycle enzymes nih.gov.

Furthermore, GSH depletion has been shown to affect other metabolic pathways. For instance, studies in isolated hepatocytes demonstrated that GSH depletion caused an increase in glycogenolysis and a decrease in the rate of protein synthesis portlandpress.com. These effects were reversible upon replenishment of GSH levels, suggesting a direct link between GSH status and the regulation of these metabolic processes portlandpress.com.

The interplay between GSH depletion, redox homeostasis, and metabolic cycles is complex. Disruptions in GSH levels can influence the availability of critical cofactors like NADPH, which in turn can affect the activity of enzymes in pathways like the pentose (B10789219) phosphate pathway and potentially impact the flux through the TCA cycle and other metabolic routes.

Induction of Oxidative Stress and Cellular Damage

Generation of Reactive Oxygen Species (ROS)

Glutathione (B108866) is a crucial intracellular antioxidant that plays a significant role in detoxifying reactive oxygen species (ROS) and maintaining cellular redox balance oup.comnih.govbiomolther.orgnih.gov. It functions as a substrate for enzymes like glutathione peroxidase and glutathione reductase, which are involved in scavenging ROS biomolther.orgnih.gov. Depletion of GSH by BSO compromises the cell's ability to neutralize ROS effectively, leading to an accumulation of these reactive species biomolther.orgnih.govresearchgate.netplos.org. This imbalance between ROS production and antioxidant defense mechanisms is defined as oxidative stress nih.gov. Studies have demonstrated that BSO treatment leads to increased ROS production biomolther.orgnih.govresearchgate.netplos.org. For instance, research in heart-derived H9c2 cells showed that BSO-induced GSH depletion resulted in increased ROS generation, which could be inhibited by glutathione monoethyl ester (GME), a cell-permeable GSH precursor biomolther.orgnih.gov. Similarly, in neuroblastoma cells, BSO treatment induced ROS overproduction researchgate.netplos.org.

Oxidative Damage to Macromolecules

The increase in ROS levels induced by GSH depletion through BSO treatment results in oxidative damage to various cellular macromolecules, including DNA, proteins, and lipids nih.gov. This oxidative damage can impair their structure and function, contributing to cellular dysfunction and injury.

DNA Damage and Genomic Rearrangements

DNA is a critical target of oxidative stress. ROS can directly react with DNA bases and the deoxyribose backbone, leading to a variety of lesions. BSO-induced GSH depletion has been shown to cause significant oxidative damage to DNA researchgate.netoup.comnist.govacs.orgnih.govresearchgate.netplos.org. This damage can result in point mutations, strand breaks, and larger genomic rearrangements.

Oxidative stress induced by BSO treatment leads to the formation of specific oxidatively modified DNA bases. One of the most well-studied oxidative DNA lesions is 8-hydroxyguanine (B145757) (8-OH-Gua or 8-oxodG), which is formed by the hydroxylation of the guanine (B1146940) base researchgate.netnist.govacs.orgnih.gov. 8-OH-Gua is a promutagenic lesion that can lead to G-to-T transversions during DNA replication.

Studies in rabbits treated with BSO demonstrated significant formation of 8-hydroxyguanine in the DNA of various organs, including the heart, brain, and liver researchgate.netnist.govacs.orgnih.gov. In addition to 8-hydroxyguanine, other oxidatively induced DNA products were identified and quantified, such as 2,6-diamino-4-hydroxy-5-formamidopyrimidine (FapyGua), 8-hydroxyadenine (B135829) (8-OH-Ade), and (5'S)-8,5'-cyclo-2'-deoxyadenosine (S-cdA) researchgate.netnist.govacs.orgnih.gov. The formation of these lesions correlated well with the depletion of GSH, highlighting the protective role of GSH against oxidatively induced DNA damage in vivo researchgate.netnist.govacs.orgnih.gov.

Data from rabbit studies illustrate the impact of BSO treatment on the formation of specific DNA lesions in different organs:

DNA LesionOrganBSO Treatment Effect
8-hydroxyguanine (8-OH-Gua)HeartSignificant formation increased by BSO
BrainNot significantly affected by BSO
LiverSignificant formation increased by BSO
KidneyNo significant effect by BSO, BSO+Taurine (B1682933), or Taurine
2,6-diamino-4-hydroxy-5-formamidopyrimidine (FapyGua)BrainSignificant formation increased by BSO
LiverSignificant formation increased by BSO
HeartSignificant formation increased by BSO
KidneyNo significant effect by BSO, BSO+Taurine, or Taurine
8-hydroxyadenine (8-OH-Ade)LiverSignificant formation increased by BSO
(5'S)-8,5'-cyclo-2'-deoxyadenosine (S-cdA)LiverSignificant formation increased by BSO

This table is based on findings where BSO treatment caused significant increases in the levels of these DNA lesions in the indicated organs of rabbits researchgate.netnist.govacs.orgnih.gov.

Beyond base modifications, oxidative stress induced by GSH depletion can also lead to larger-scale genomic alterations, including DNA deletions oup.complos.orgnih.govnih.gov. Studies in mice have shown that BSO treatment results in a significantly increased frequency of DNA deletions oup.comnih.gov. For example, treatment with 2 mM BSO increased the frequency of 70 kb DNA deletions by approximately 30%, while 20 mM BSO treatment resulted in a 40% higher frequency compared to untreated controls oup.comnih.gov.

The depletion of thiol antioxidants, specifically GSH and cysteine, was found to correlate with the elevated frequency of DNA deletions oup.comnih.gov. This suggests that maintaining adequate levels of these antioxidants is crucial for protecting genome integrity against oxidative damage.

The following table summarizes the effect of BSO and NAC on DNA deletion frequency and thiol levels in mouse fetuses:

Treatment GroupDNA Deletion Frequency (relative to untreated)GSH Levels (relative to untreated)Cysteine Levels (relative to untreated)
Untreated Control100%100%100%
2 mM BSO~130%~55%~73%
20 mM BSO~140%~30%~45%
BSO + NACWithin normal rangeReduced (consistent with BSO)Increased

This table is based on data showing that BSO treatment increased DNA deletion frequency and decreased GSH and cysteine levels, while combined treatment with BSO and NAC prevented the increase in DNA deletions and increased cysteine levels oup.comnih.gov.

While DNA is a primary focus, BSO-induced oxidative stress can also impact other cellular macromolecules and structures. GSH depletion has been associated with changes in mitochondrial structure and organization uark.edu. Mitochondria are significant producers of ROS, and their dysfunction can further exacerbate oxidative stress. Additionally, reduced levels of GSH have been linked to the depolymerization of actin-binding proteins in the cytoskeleton, suggesting potential damage to cellular structural components uark.edu. Oxidative stress can also affect the activity of various enzymes, including antioxidant enzymes, altering cellular metabolic processes and defense mechanisms nih.govnih.gov.

Formation of Oxidatively Induced DNA Lesions (e.g., 8-hydroxyguanine)

Cellular Responses to D,L-Buthionine-Induced Oxidative Stress

Cells exposed to BSO-induced oxidative stress activate various cellular response pathways in an attempt to counteract the damage and restore homeostasis. These responses can include alterations in the activity and expression of antioxidant enzymes, activation of repair mechanisms, and initiation of programmed cell death (apoptosis) if the damage is too severe nih.govbiomolther.orgnih.govresearchgate.netplos.org.

Studies have shown that BSO treatment affects the activity of antioxidant enzymes such as glutathione peroxidase (GPx), glutathione reductase (GR), and superoxide (B77818) dismutase (SOD) nih.govnih.gov. The cellular response can involve changes in the mRNA levels of genes related to antioxidant defense, including an increase in the expression of enzymes like Cu/Zn-SOD and thioredoxin peroxidase 2 (TPxII) in some cell types nih.gov.

If the oxidative damage overwhelms the cellular defense and repair systems, BSO-induced oxidative stress can trigger apoptosis biomolther.orgnih.govresearchgate.netplos.org. This programmed cell death mechanism helps to eliminate severely damaged cells, preventing potential harm to the organism. In some cases, BSO treatment has also been observed to induce cell cycle arrest, particularly at the G1-to-S transition and G2/M phase, which can provide time for DNA repair before cell division nih.gov. The sensitivity of different cell types to BSO-induced oxidative stress and their subsequent responses can vary nih.govpnas.org.

Activation of Stress Response Pathways (e.g., MAPK pathways)

The oxidative stress induced by this compound can lead to the activation of various intracellular stress response pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathways. MAPK pathways, such as ERK, JNK, and p38, are critical signaling cascades involved in mediating cellular responses to stress stimuli, including oxidative stress. Research indicates that BSO-induced oxidative stress can influence MAPK signaling. For instance, studies have shown that BSO-induced GSH depletion in cardiomyocytes is associated with increased reactive oxygen species (ROS) production and the activation of protein kinase C-delta (PKC-δ), which can subsequently lead to cell death. biomolther.orgnih.gov PKC-δ has been linked to the regulation of MAPK pathways. plos.org

Furthermore, in human uroepithelial cells, this compound-(S,R)-sulfoximine enhanced arsenite-induced ROS generation and cyclooxygenase-2 (COX-2) expression, which occurred through the activation of the MAPK pathway, including ERK and p38 phosphorylation. nih.gov This suggests that GSH depletion by BSO can exacerbate the activation of MAPK pathways in response to other oxidative insults.

In kidney tubular epithelial cells, inhibition of the p38-MAPK pathway was found to potentiate cisplatin-induced apoptosis, a process linked to GSH depletion by this compound-R,S-sulfoximine. nih.govoup.com This indicates a complex interplay between GSH levels, p38-MAPK signaling, and cellular fate under stress conditions.

Modulation of Antioxidant Enzyme Expression (e.g., HO-1, GR, NQO1)

This compound's primary action of depleting GSH directly impacts the cellular antioxidant defense system. Beyond GSH depletion, the resulting oxidative stress can also modulate the expression of other key antioxidant enzymes. These enzymes, such as Heme Oxygenase-1 (HO-1), Glutathione Reductase (GR), and NAD(P)H Quinone Oxidoreductase 1 (NQO1), play vital roles in detoxifying reactive species and maintaining redox homeostasis. acs.orgresearchgate.netnih.gov

While D,L-BSO directly inhibits GSH synthesis, the cellular response to the induced oxidative stress can involve the upregulation of these other antioxidant enzymes as a compensatory mechanism. Studies investigating the effects of oxidative stress, often induced by agents like BSO, have shown alterations in the expression levels of HO-1, GR, and NQO1. For example, activation of the Nrf2 pathway, a key regulator of antioxidant responses, leads to the induction of these enzymes. acs.orgresearchgate.netnih.gov

Research using L-buthionine-sulfoximine in rats demonstrated that while BSO alone caused a moderate increase in the activities of NQO1, GST, and HO-1 in renal proximal tubules, concomitant treatment with sulforaphane, an Nrf2 activator, led to a marked increase in these enzymes. ahajournals.orgahajournals.org This highlights that while GSH depletion itself can trigger some level of antioxidant enzyme modulation, the robust induction of enzymes like HO-1, GR, and NQO1 is often mediated through coordinated signaling pathways activated in response to oxidative stress. acs.orgresearchgate.netnih.gov

Role of Nrf2 Signaling Pathway in Protective Responses

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of the cellular antioxidant response and plays a crucial role in protecting cells against oxidative stress. acs.orgnih.govahajournals.orgsrce.hrnih.gov Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. acs.orgahajournals.orgahajournals.org Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to antioxidant response elements (AREs) in the promoter regions of target genes, leading to the transcription of various antioxidant and detoxifying enzymes, including γ-GCS, HO-1, NQO1, and GR. acs.orgnih.govahajournals.orgahajournals.org

This compound, by inducing oxidative stress through GSH depletion, can activate the Nrf2 pathway as part of the cellular defense mechanism. Studies have shown that BSO treatment can lead to Nrf2 activation and the subsequent upregulation of Nrf2-regulated genes. ahajournals.orgahajournals.orgnih.gov For instance, systemic administration of L-buthionine-S-R-sulfoximine in mice increased Nrf2 mRNA levels and activated the NGF/TrkA/Akt/Nrf2 pathway in the striatum, leading to increased transcription of genes involved in antioxidant responses, including gclm (encoding a subunit of γ-GCS) and nrf2 itself. nih.gov

While BSO-induced GSH depletion is the primary insult, the activation of the Nrf2 pathway represents an endogenous protective response aimed at counteracting the elevated oxidative stress. acs.orgahajournals.orgahajournals.org However, the extent and effectiveness of this Nrf2-mediated response can vary depending on the cell type, the level of GSH depletion, and the presence of other stimuli. For example, in PC12 cells, while deltamethrin (B41696) treatment enhanced Nrf2 expression and activation, pre-treatment with this compound-[S,R]-sulfoximine suppressed deltamethrin-induced Nrf2 upregulation, suggesting complex interactions between different inducers of oxidative stress and the Nrf2 pathway. srce.hr

Furthermore, research indicates that glutathione itself can mediate the effects of Nrf2 activators. nih.govresearchgate.net Depletion of glutathione using L-buthionine sulfoximine (B86345) attenuated the enhancing effects of Nrf2 activators on cellular differentiation, highlighting the interconnectedness of GSH status and Nrf2-mediated responses. nih.govresearchgate.net

Experimental Models and Methodologies

In Vitro Research Paradigms

In vitro studies employing D,L-Buthionine provide valuable insights into the direct effects of GSH depletion on various cell types and their responses to different stimuli.

Cell Line Studies (e.g., Cancer Cell Lines, Fibroblasts, Neuronal Cells, Lymphocytes)

Numerous studies utilize established cell lines to investigate the impact of BSO-induced GSH depletion on cellular behavior. Cancer cell lines, such as melanoma, breast, ovarian, stomach, lung, and biliary tract cancer cells, have been widely used to assess the effect of GSH depletion on their sensitivity to chemotherapy and radiation nih.govselleckchem.comnih.govmdpi.comkjim.orgaacrjournals.orgresearchgate.netnih.gov. For instance, BSO treatment has been shown to enhance the cytotoxicity of agents like cisplatin (B142131), gemcitabine (B846), melphalan (B128), and arsenic trioxide in various cancer cell lines nih.govmdpi.comkjim.orgaacrjournals.orgresearchgate.net. The IC50 of BSO for GSH depletion varies depending on the cell line, with reported values in the micromolar range for some cancer cells selleckchem.com.

Fibroblasts, such as NIH 3T3 cells, have been employed to study the effects of BSO-induced oxidative stress on metabolic activity uark.eduuark.edu. Neuronal cells and lymphocytes have also been investigated to understand the role of GSH in protecting against oxidative damage and inducing apoptosis researchgate.netnih.govresearchgate.netsigmaaldrich.com. Studies in human neuroblastoma cell lines demonstrated that BSO-mediated GSH depletion is highly cytotoxic under normal oxygen conditions aacrjournals.org.

Co-culture Systems for Intercellular Communication Studies

Co-culture systems are utilized to investigate the complex interactions between different cell types in the context of GSH depletion. These systems can mimic aspects of the in vivo microenvironment, allowing for the study of how GSH levels in one cell type might influence the survival or function of another. For example, co-cultures of neuronal cells and astrocytes have been used to explore neuroprotection and how GSH depletion affects the supportive role of astrocytes researchgate.netresearchgate.net. While co-culture systems offer advantages in understanding cell-cell interactions, accurately mimicking the extracellular matrix remains a challenge visikol.com.

Measurement of Cellular Viability and Apoptosis Induction

Assessing cellular viability and apoptosis is crucial for understanding the cytotoxic effects of BSO and the consequences of GSH depletion. Common methods include:

MTT assay: This colorimetric assay measures cell metabolic activity, providing an indicator of viability nih.govkjim.orgplos.orgnih.gov. Studies using MTT have shown that BSO alone may not significantly affect the viability of some cell lines, but it can significantly reduce viability when combined with chemotherapeutic agents nih.govkjim.org.

Flow cytometry: Techniques like Annexin V/propidium iodide (PI) double staining are used to detect apoptotic and necrotic cells researchgate.netnih.govplos.orgresearchgate.net. Flow cytometry has demonstrated that BSO can enhance the induction of apoptosis by other agents in various cell types, including cancer cells and endothelial cells nih.govplos.orgresearchgate.net. PI staining alone can also be used to assess cell viability researchgate.net.

TUNEL staining: This method detects DNA fragmentation, a hallmark of apoptosis nih.govresearchgate.net. TUNEL staining has confirmed BSO-induced apoptosis in cell cultures nih.govresearchgate.net.

These methods collectively provide quantitative data on how GSH depletion impacts cell survival and triggers programmed cell death.

Spectrophotometric and Fluorescent Techniques for Metabolic Assessment (e.g., Optical Redox Ratio)

Spectrophotometric and fluorescent techniques are employed to assess metabolic changes and the cellular redox state following BSO treatment.

Spectrophotometric assays: These methods are used to quantify GSH levels and enzyme activities related to GSH metabolism. For example, GSH levels can be determined spectrophotometrically by measuring the rate of change in optical density at 412 nm using Ellman's reagent (DTNB) selleckchem.comasm.org. Other enzyme activities, such as hexokinase, citrate (B86180) synthase, and catalase, can also be measured spectrophotometrically to assess metabolic pathway activity mdpi.com.

Fluorescent techniques: Autofluorescent molecules like NADH and FAD are key indicators of cellular metabolic activity uark.eduuark.edunih.govmdpi.com. Fluorescent microscopy, including two-photon excited fluorescence (TPEF) microscopy and confocal microscopy, is used to quantify the levels of these cofactors uark.eduuark.edunih.gov. The optical redox ratio , typically calculated as FAD/(FAD + NADH) or similar ratios, is an emerging tool that provides a quantitative measure of the cellular redox state uark.eduuark.edunih.govmdpi.combepress.com. Studies have shown that BSO treatment can impact and increase the optical redox ratio in cells, suggesting changes in metabolic activity in response to oxidative stress induced by GSH depletion uark.eduuark.edu. Fluorescent probes are also used to measure reactive oxygen species (ROS) levels, which are often increased upon GSH depletion aacrjournals.orgresearchgate.netplos.orgasm.org.

These techniques allow for the real-time or endpoint assessment of metabolic shifts and oxidative stress status in cells treated with BSO.

In Vivo Animal Models

In vivo animal models, particularly mouse models, are instrumental in studying the systemic effects of chronic GSH depletion induced by this compound and its consequences on organ function and susceptibility to toxicity.

Mouse Models for Continuous GSH Depletion

Mouse models are frequently used to establish continuous GSH depletion for extended study periods. L-Buthionine (S,R)-sulfoximine (BSO) is typically administered via drinking water or intraperitoneal injection to inhibit GSH synthesis throughout the body nist.govjst.go.jpnih.govnih.govnih.gov. This method has been shown to significantly decrease GSH levels in various organs, including the liver, kidney, brain, lung, heart, spleen, pancreas, small intestine, large intestine, skeletal muscle, plasma, and blood cells jst.go.jpnih.govnih.gov.

A mouse model administering 20 mM BSO via drinking water for 14 days has been established to achieve continuously depleted levels of GSH in multiple organs without overt toxicity from BSO alone jst.go.jpnih.gov. In this model, GSH levels in the liver and kidney were reduced to 46.4% and 16.7% of control levels, respectively jst.go.jpnih.gov. This GSH-depleted state in mice increases susceptibility to toxicity from chemicals metabolized to reactive intermediates, such as acetaminophen (B1664979) (APAP) jst.go.jpnih.gov. Co-administration of BSO and APAP led to severe liver and kidney necrosis and increased mortality, whereas APAP alone did not cause such toxicity jst.go.jpnih.gov.

Other studies have utilized different BSO administration routes and durations, such as intraperitoneal injections, also demonstrating significant GSH depletion in various tissues nist.govnih.govnih.gov. These models are valuable for investigating the role of GSH in protecting against oxidative stress, drug-induced toxicity, and for evaluating the efficacy of therapeutic strategies in a GSH-compromised state researchgate.netnist.govmdpi.comresearchgate.net.

Rat Models for Specific Organ Studies (e.g., Brain, Liver, Kidney, Testis)

Rat models are frequently employed to study the organ-specific effects of GSH depletion induced by BSO. Studies have investigated the impact of BSO on GSH levels and subsequent oxidative stress in organs such as the brain, liver, and kidney. nist.govnih.govcambridge.orgjst.go.jp

In rats, BSO administration has been shown to significantly reduce GSH levels in the liver and kidney. nih.gov However, the rate, dose requirement, and duration of depletion can vary between these organs. nih.gov Hepatic cysteine levels may initially increase after BSO treatment before returning to control levels, while renal cysteine can be significantly depleted alongside renal GSH. nih.gov This highlights potential organ-specific differences in thiol metabolism following BSO administration. nih.gov

BSO treatment in rats has also been used to study oxidative stress in the brain. sld.curesearchgate.net Studies have shown that BSO can induce a significant decrease in GSH content in specific brain regions, such as the cortex, diencephalon, and pons/medulla. researchgate.net Despite the GSH deficit, some studies in non-mutant rats did not observe overt signs of oxidative stress, suggesting potential compensatory mechanisms. researchgate.net However, in a mutant rat strain unable to synthesize ascorbic acid, BSO treatment did elevate levels of lipid peroxidation products in certain brain areas. researchgate.net

Furthermore, BSO has been used in rat models to investigate its effects on renal function and blood pressure, linking oxidative stress induced by GSH depletion to hypertension. nih.govscience.gov

Rabbit Models for DNA Damage Assessment

Rabbit models have been utilized to investigate oxidatively induced DNA damage resulting from GSH depletion by BSO. nist.govresearchgate.netacs.org Studies in rabbits have shown that BSO treatment leads to a significant reduction in GSH levels in organs like the heart, brain, and liver, although not consistently in the kidney. nist.govresearchgate.netacs.org

Depletion of GSH in rabbits has been correlated with the formation of various oxidatively induced DNA damage products in different organs. nist.govresearchgate.netacs.org These products include 8-hydroxyguanine (B145757), 2,6-diamino-4-hydroxy-5-formamidopyrimidine, 8-hydroxyadenine (B135829), and (5′S)-8,5′-cyclo-2′-deoxyadenosine. nist.govresearchgate.netacs.org The observed correlation between GSH depletion and DNA product formation in rabbits underscores the protective role of GSH against oxidative DNA damage in vivo. nist.govresearchgate.netacs.org

Behavioral and Physiological Assessments in Animal Models

BSO-treated animal models are used to assess the impact of oxidative stress and GSH depletion on behavior and physiological parameters.

In rats, BSO-induced oxidative stress has been linked to changes in behavior, including increased anxiety-like behavior and impaired memory consolidation. nih.govsld.curesearchgate.netnih.gov Behavioral tests such as the passive avoidance test, light-dark test, and open-field test are used to evaluate these effects. sld.curesearchgate.net For instance, BSO-treated rats have shown poor retention in passive avoidance tests and spent less time in the light compartment and the center of the open field, indicative of increased anxiety. sld.curesearchgate.net

Physiological assessments in BSO-treated rats have included monitoring blood pressure, which has been shown to increase over time following BSO administration, establishing a link between oxidative stress and hypertension. nih.govscience.govoup.com

Analytical Techniques for this compound and Metabolites

Analytical techniques are crucial for the detection and quantification of this compound and its metabolites in biological samples and various formulations.

Detection and Quantification in Biological Assays (e.g., Nanoformulations)

Detecting and quantifying BSO in biological assays can be challenging due to its low molar absorptivity and absorption maximum below 200 nm, making direct detection using standard UV detectors in HPLC difficult. mdpi.com

Early methods for BSO detection and isomer separation involved HPLC after derivatization with o-phthalaldehyde. mdpi.com However, this method had limitations, including derivative instability and prolonged analysis times. mdpi.com An alternative method using phenylisothiocyanate for derivatization produced a more stable derivative but presented toxicity drawbacks. mdpi.com

More recent approaches have focused on developing simpler, safer, and faster methodologies. One such method involves derivatizing BSO for detection by UV-Vis spectroscopy at a higher wavelength (e.g., 503 nm) after reaction with catechol and sodium periodate. mdpi.com This method has been applied to quantify BSO released from nanoformulations, such as folate-targeted polyurea dendrimers, in release studies under physiological conditions. mdpi.com A calibration curve is typically used for quantification. mdpi.com

While BSO itself is largely recovered unchanged in urine, a minor metabolite tentatively identified as N(α)-acetyl-L-buthionine-SR-sulfoximine has been observed in mice and rats. researchgate.net Analytical techniques like those mentioned for GSH (HPLC, LC-MS) could potentially be adapted for the analysis of BSO and its metabolites, although specific methods for metabolite quantification were not detailed in the provided results.

Mass Spectrometry (e.g., GC-MS, LC-MS) for Oxidative Products

Mass spectrometry, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), is widely used for the identification and quantification of oxidative products, particularly in the context of DNA damage induced by conditions like glutathione (B108866) depletion via buthionine sulfoximine (B86345). These techniques offer high sensitivity and structural information, which is essential for analyzing complex biological samples. nist.govnist.govresearchgate.net

GC-MS with isotope-dilution is a technique applied to measure modified bases in DNA, offering excellent selectivity and sensitivity for accurate measurements. nist.gov For instance, it has been used to identify and quantify products of oxidatively induced damage in isolated DNA samples, such as 4,6-diamino-5-formamidopyrimidine (B1223167) (FapyAde), 2,6-diamino-4-hydroxy-5- formamidopyrimidine (FapyGua), and 8-hydroxyguanine (8-OH-Gua). nist.gov These compounds are measured as their trimethylsilyl (B98337) derivatives. nist.gov The quantification is achieved by monitoring characteristic ions using selected-ion monitoring (SIM) and comparing the integrated areas of the signals with those of stable isotope-labeled analogues used as internal standards. nist.govnist.gov

LC-MS, often coupled with tandem mass spectrometry (LC-MS/MS), is also a powerful tool for analyzing oxidative products. allenpress.commdpi.com This method is particularly sensitive for detecting DNA damage in the form of dinucleoside monophosphates due to the presence of the phosphodiester moiety. allenpress.com LC-MS/MS with isotope-dilution has been used to identify and quantify oxidative products like (5′S)-8,5′-cyclo-2′-deoxyadenosine (S-cdA), 8-hydroxyguanine (8-OH-Gua), and 8-hydroxyadenine (8-OH-Ade) in their nucleoside forms (8-OH-dG and 8-OH-dA). nist.gov LC-MS/MS detects products based on elution time, the molecular weight of the precursor ion, and the molecular weight of the daughter ion, providing crucial selectivity for detecting small amounts of DNA damage products. allenpress.com This technique has been applied to measure lesions like 5,6-dihydroxy-5,6-dihydrothymine (thymine glycol) in DNA. allenpress.com

The use of stable isotope-labeled internal standards in both GC-MS and LC-MS is critical for accurate quantification and to account for potential loss of analytes during sample preparation. nist.govnist.govallenpress.com

Table 1: Examples of Oxidative DNA Products Analyzed by GC-MS and LC-MS

Oxidative ProductAnalytical TechniqueDerivative (if applicable)Characteristic Ions (m/z) for SIM (GC-MS)PubChem CID (approximate, as products of DNA bases)
4,6-diamino-5-formamidopyrimidine (FapyAde)GC-MSTrimethylsilyl354, 368, 369121303
2,6-diamino-4-hydroxy-5-formamidopyrimidine (FapyGua)GC-MSTrimethylsilyl442, 457121304
8-hydroxyguanine (8-OH-Gua)GC-MS, LC-MSTrimethylsilyl (GC-MS)440, 455 (GC-MS)121305
8-hydroxy-2′-deoxyguanosine (8-OH-dG)LC-MS--458558
8-hydroxyadenine (8-OH-Ade)LC-MS--121834
8-hydroxy-2′-deoxyadenosine (8-OH-dA)LC-MS--165406
(5′S)-8,5′-cyclo-2′-deoxyadenosine (S-cdA)LC-MS--6435655
Thymine glycolLC-MS/MS--1105

*Note: PubChem CIDs are provided for the base or nucleoside forms of the oxidative products where available.

NMR Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of this compound derivatives. It provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. Various NMR techniques, including 1D (¹H, ¹³C) and 2D NMR experiments (such as DQF-COSY, NOESY, HSQC, and HMBC), are employed for this purpose. researchgate.netmostwiedzy.plipb.pt

NMR spectroscopy has been used to assess the structure of this compound derivatives formed through reactions or modifications. For instance, the structure of a derivative formed during the in situ derivatization of L-buthionine sulfoximine for spectrophotometric detection was assessed using NMR spectroscopy. nih.govunl.pt

In studies involving the metabolism of compounds in the presence of buthionine sulfoximine-induced glutathione depletion, NMR spectroscopy has been applied to elucidate the structure of resulting glutathione-derived products. For example, in the study of the metabolism of the anticancer compound C-2028, NMR spectroscopy was used for the structure determination of its glutathione S-conjugate. mostwiedzy.plnih.govmdpi.com Thorough analysis of 2D NMR spectra, including ¹H-¹H DQF-COSY, ¹H-¹H NOESY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC experiments, was crucial in confirming that a glutathione moiety attached to the compound via a sulfide (B99878) bond. mostwiedzy.pl

Advanced NMR techniques are essential for solving the structures of complex derivatives, providing detailed insights into their molecular architecture. ipb.pt The combination of different 1D and 2D NMR experiments allows for the unambiguous assignment of signals and the determination of connectivity and relative stereochemistry within the derivative molecules. researchgate.netipb.pt

Table 2: Examples of NMR Spectroscopic Applications for this compound Derivatives

ApplicationKey NMR Techniques UsedInformation Obtained
Assessing structure of L-BSO derivative for detectionNMR Spectroscopy (specific experiments not detailed)Confirmation of derivative structure
Structural elucidation of glutathione S-conjugate of C-2028¹H, ¹³C, DQF-COSY, NOESY, HSQC, HMBCConnectivity, spatial arrangement, confirmation of linkage
General structural elucidation of derivatives1D and 2D NMR (COSY, NOESY, HSQC, HMBC, DEPT)Full structural determination, stereochemistry

This compound as a Chemo/Radiosensitizer

This compound Sulfoximine's capacity to deplete intracellular glutathione makes it a potent sensitizer (B1316253) to various cytotoxic therapies, including chemotherapy and radiotherapy. nih.govkjim.orgmdpi.com The rationale behind this application is that by lowering GSH levels, cells, especially cancer cells with elevated GSH, become more vulnerable to the oxidative damage and other cytotoxic effects induced by these treatments. nih.govnih.govtandfonline.com

Enhancement of Cytotoxicity of Anti-Cancer Agents

Research has extensively explored the ability of this compound Sulfoximine to enhance the cytotoxic effects of a range of anti-cancer agents. nih.govtandfonline.comtandfonline.com This enhancement is often attributed to the diminished capacity of cancer cells to detoxify the reactive species or electrophilic intermediates generated by these drugs when GSH levels are low. aacrjournals.orgoup.com

Synergistic Effects with Chemotherapeutic Drugs (e.g., Melphalan, Cisplatin, Gemcitabine, Arsenic Trioxide)

This compound Sulfoximine has demonstrated synergistic effects when combined with several chemotherapeutic drugs. This synergy is particularly notable with agents whose mechanisms of action involve the generation of oxidative stress or the formation of reactive intermediates that are typically detoxified by GSH.

Melphalan: Studies have shown that this compound Sulfoximine significantly enhances the cytotoxicity of melphalan, an alkylating agent, in various cancer cell lines, including ovarian cancer and melanoma. aacrjournals.orgnih.govresearchgate.netnih.gov This synergy is linked to increased DNA cross-linking due to reduced GSH-mediated detoxification of melphalan. aacrjournals.org

Table 1: Enhancement of Melphalan Cytotoxicity by BSO in Human Melanoma Cells

TreatmentCellular GSH (% of control)Melphalan Cytotoxicity (DMF)DNA Cross-linking (DMF)
Melphalan alone1001.01.0
BSO + Melphalan143.42.2

Data derived from research on human melanoma cells aacrjournals.org. DMF: Dose Modification Factor.

Cisplatin: this compound Sulfoximine has been shown to augment the cytotoxicity of cisplatin, a platinum-based chemotherapy drug, in various cancer models, including ovarian cancer and biliary tract cancer. kjim.orgnih.govnih.govspandidos-publications.com The sensitization is associated with increased DNA-platinum adduct formation and enhanced apoptosis. kjim.orgnih.govspandidos-publications.com

Table 2: Effect of BSO on Cisplatin Cytotoxicity and Apoptosis in Biliary Tract Cancer Cells

Cell LineTreatmentCell Viability Reduction (%)Increase in Apoptosis (Fold)
GBC-SDCisplatin alone~201.0
GBC-SDBSO + Cisplatin~44Significant Increase
RBECisplatin alone~121.0
RBEBSO + Cisplatin~43Significant Increase

Data derived from research on biliary tract cancer cells nih.govresearchgate.net. Specific fold increase values for apoptosis can vary depending on experimental conditions.

Gemcitabine: Research indicates that this compound Sulfoximine can enhance the antiproliferative effect of gemcitabine, an antimetabolite, in cancer cells, such as those from biliary tract cancer. nih.govresearchgate.netsemanticscholar.org

Table 3: Enhancement of Gemcitabine Antiproliferative Effect by BSO in Biliary Tract Cancer Cells

Cell LineTreatmentEffect on Cell Viability
GBC-SDGemcitabine aloneReduction
GBC-SDBSO + GemcitabineSignificantly More Effective Reduction nih.govresearchgate.net
RBEGemcitabine aloneReduction
RBEBSO + GemcitabineSignificantly More Effective Reduction nih.govresearchgate.net

Data derived from research on biliary tract cancer cells nih.govresearchgate.net.

Arsenic Trioxide: Synergy between this compound Sulfoximine and arsenic trioxide has been observed in leukemia and lymphoma cells. nih.govaacrjournals.orgaacrjournals.org This combination can lead to increased apoptosis, correlated with the activation of c-Jun NH2-terminal kinase (JNK) and upregulation of death receptors. nih.govaacrjournals.org

Potentiation of Radiosensitivity in Tumor Cells

Beyond chemotherapy, this compound Sulfoximine has also been investigated for its ability to potentiate the effects of radiation therapy. kjim.orgmdpi.com By depleting GSH, this compound Sulfoximine reduces the cellular capacity to repair oxidative damage induced by radiation, thereby increasing tumor cell sensitivity. kjim.orgmdpi.com Studies have shown that BSO-induced thiol depletion increases radiation cytotoxicity in various cancer cell lines. kjim.org

Modulation of Drug Resistance Mechanisms (e.g., GSH-mediated chemoresistance, P-glycoprotein activity)

A significant area of research focuses on this compound Sulfoximine's role in overcoming drug resistance, a major challenge in cancer treatment. nih.govaacrjournals.orgoup.com Elevated levels of intracellular GSH are frequently associated with acquired or inherent resistance to various cytotoxic agents. nih.govnih.govtandfonline.comnih.gov

GSH-mediated chemoresistance: this compound Sulfoximine directly addresses GSH-mediated resistance by inhibiting its synthesis, thereby restoring sensitivity to drugs that are detoxified by GSH. nih.govnih.govtandfonline.comnih.govmdpi.com This mechanism is particularly relevant for alkylating agents and platinum compounds. nih.govnih.govaacrjournals.org Depletion of GSH by BSO has been shown to reverse induced resistance to melphalan in ovarian cancer cells and sensitize resistant breast cancer cells to apoptosis. nih.govnih.gov

P-glycoprotein activity: Research suggests a complex relationship between this compound Sulfoximine, GSH depletion, and the activity of P-glycoprotein (P-gp), an efflux pump involved in multidrug resistance. researchgate.netkazanmedjournal.runih.govresearchgate.netmdpi.com While some studies indicate that this compound Sulfoximine can directly inhibit P-gp activity at certain concentrations, others suggest that GSH depletion and the resulting oxidative stress can indirectly influence P-gp levels and activity through pathways involving transcription factors like Nrf2. researchgate.netkazanmedjournal.runih.govresearchgate.netmdpi.com The effect of BSO on P-gp appears to be concentration and time-dependent, with varying outcomes on P-gp activity and expression. researchgate.netkazanmedjournal.runih.govresearchgate.netmdpi.com

Table 4: Effect of DL-Buthionine Sulfoximine on P-glycoprotein Activity in Caco-2 Cells

DL-Buthionine Sulfoximine Concentration (µM)Incubation Time (h)P-gp Activity Change
50-5003Decreased (max 47.7%) kazanmedjournal.ruresearchgate.net
1024Increased researchgate.net
100-50024Decreased researchgate.net
50072Decreased researchgate.net

Data derived from research on Caco-2 cells researchgate.netkazanmedjournal.ruresearchgate.net.

Role in Disease Pathogenesis Research

Beyond its use as a sensitizing agent, this compound Sulfoximine is a valuable research tool for exploring the fundamental role of glutathione in various disease processes, particularly those involving oxidative stress and cellular defense mechanisms. ontosight.ai

Cancer Research: Exploring Mechanisms of Tumor Resistance and Therapeutic Strategies

In cancer research, this compound Sulfoximine is extensively used to investigate the mechanisms underlying tumor resistance to chemotherapy and radiotherapy. nih.govnih.govtandfonline.com By specifically inhibiting GSH synthesis, researchers can delineate the contribution of GSH to the resistant phenotype and evaluate strategies to overcome it. nih.govnih.govnih.gov Studies utilizing this compound Sulfoximine have provided insights into how elevated GSH levels protect cancer cells from drug-induced damage, facilitate DNA repair, and influence drug efflux. nih.govaacrjournals.orgoup.comnih.gov This understanding is crucial for developing novel therapeutic strategies aimed at circumventing resistance and improving treatment outcomes. nih.govnih.govtandfonline.com For instance, research has shown that GSH plays a crucial role in the acquisition of multi-drug resistance in neuroblastoma, and inhibiting GSH biosynthesis with BSO significantly reduces tumorigenic potential. researchgate.net

Neurodegenerative Research: Investigating Oxidative Stress in Neurological Disorders

In neurodegenerative research, this compound sulfoximine is employed to study the role of oxidative stress, particularly in the context of glutathione depletion, in the pathogenesis of neurological disorders. Inhibiting GSH biosynthesis with BSO has been shown to induce oxidative stress in glial cells, including human microglia and astrocytes. nih.gov This oxidative stress can lead to the secretion of substances toxic to neuroblastoma cells and stimulate the release of pro-inflammatory cytokines such as TNF-alpha and IL-6, along with nitrite (B80452) ions. nih.gov This effect is correlated with the activation of inflammatory pathways, including P38 MAP-kinase, Jun-N-terminal kinase, and NF-kappaB. nih.gov

Studies using BSO have demonstrated that inhibiting intracellular GSH synthesis in human microglia and astrocytes induces a neuroinflammatory response linked to Ca²⁺ influx through TRPM2 channels. nih.gov This suggests a model for inducing neuroinflammation and indicates that maintaining or increasing GSH levels in glial cells could offer neuroprotection in neurodegenerative conditions like Alzheimer's disease, which involve significant neuroinflammation. nih.gov Furthermore, BSO-induced oxidative stress has been implicated in promoting the aggregation of misfolded proteins central to various neurodegenerative disorders, creating a cycle of damage. mdpi.com Research also indicates that downregulating GSH levels in specific brain regions, such as the nucleus accumbens, through BSO microinjections, can impair effort-based reward-incentivized performance in animal models, highlighting the importance of GSH in motivated behavior. elifesciences.org

Immunological Research: Impact on Lymphocyte Activation and Inflammatory Responses

Research utilizing this compound sulfoximine has shed light on the critical role of glutathione in immune cell function, particularly lymphocyte activation and inflammatory responses. Studies investigating lectin-induced lymphocyte activation have shown that while significant depletion of soluble intracellular GSH by BSO (approximately 95%) minimally affects the percentage of lymphocytes undergoing nuclear size transformation, undetectable levels of GSH lead to a reduction in transformed cell nuclei. nih.gov Importantly, in BSO-pretreated cultures, the observed nuclear size transformation is often intermediate, suggesting only partial activation. nih.gov This partial activation can be restored to full blast transformation by exogenous GSH repletion, indicating that GSH depletion is indeed responsible for the inhibited activation. nih.gov

Furthermore, BSO has been used to explore the impact of GSH depletion on monocyte responses to inflammatory stimuli. Studies show that inhibiting GSH synthesis with BSO before exposure to (1→3)-β-D-Glucan (BDG), a potent pathogen-associated molecular pattern, affects monocyte effector functions. frontiersin.org The GSH pathway promotes monocyte survival and regulates functions such as NO production, phagocytosis, and cytokine production (including IL-6, IL-8, and IL-10). frontiersin.org BSO treatment can restore the activation of inflammatory pathways, such as the PI3K/AKT pathway, leading to increased production of reactive oxygen species and elevated levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in synovial fibroblasts. tjr.org.tr

Parasitology: Increasing Sensitivity of Parasites to Oxidative Antiparasitic Drugs

This compound sulfoximine has found application in parasitology research, primarily for enhancing the efficacy of oxidative antiparasitic drugs. Many parasites, including Trypanosoma cruzi and Leishmania species, rely on a robust glutathione-based defense system, often involving trypanothione (B104310), to counteract oxidative stress imposed by their host environment or by therapeutic agents. wikipedia.orgrsc.orgwho.int

By inhibiting gamma-glutamylcysteine (B196262) synthetase, BSO depletes the intracellular levels of GSH, which is a precursor for trypanothione synthesis in these parasites. wikipedia.orgrsc.orgnewdrugapprovals.orgsigmaaldrich.com This depletion compromises the parasite's ability to neutralize reactive oxygen species and other cytotoxic compounds. Consequently, co-administration of BSO with oxidative antiparasitic drugs, such as nifurtimox (B1683997) or benznidazole (B1666585) used against Trypanosoma cruzi, can significantly increase the sensitivity of the parasites to these treatments. sigmaaldrich.com This strategy aims to overcome or reduce drug resistance mechanisms employed by the parasites.

Reproductive Toxicology: Effects on Testicular Structure and Semen Parameters

In reproductive toxicology studies, this compound sulfoximine is utilized to investigate the impact of glutathione depletion and subsequent oxidative stress on male reproductive function. BSO treatment has been shown to significantly reduce glutathione levels in male reproductive tissues, including the testes, epididymis, and vas deferens, in animal models like rats and mice. nih.govaopwiki.orgnih.gov Studies in rats demonstrated a 20% reduction in testicular GSH levels and over 50% reduction in epididymal GSH levels following BSO treatment. nih.gov In mice, BSO administration led to decreased levels of GSH, catalase, SOD, and GPX, while increasing malondialdehyde (MDA) content in the testes. nih.gov

The depletion of GSH induced by BSO has been linked to adverse effects on testicular structure and semen parameters. Research indicates that BSO treatment can enhance the mutagenic effects of chemicals like ethyl methanesulfonate (B1217627) (EMS), leading to increased dominant lethal mutations and resorption rates in mating studies with rats. nih.govscsadiagnostics.com This potentiation of mutagenic action appears to be restricted to specific stages of germ cell development. nih.gov Furthermore, BSO-induced oxidative stress in mice has been associated with decreased progressive sperm motility and an increase in morphologically abnormal sperm. nih.gov Histological studies in the testes of BSO-treated mice revealed reduced values for the tubal differentiation index and spermatogenic index, indicating impaired spermatogenesis. nih.gov

Below is a table summarizing some findings on the effects of BSO on reproductive parameters:

Animal ModelTissue/ParameterBSO Treatment RegimenObserved EffectSource
RatTesticular GSHVarious doses/timesReduced by 20% nih.gov
RatEpididymal GSHVarious doses/timesReduced by >50% nih.gov
RatEMS-induced mutationsBSO pre-treatment + EMSEnhanced dominant lethal mutations (doubled resorption rates) nih.govscsadiagnostics.com
MouseTesticular GSH, CAT, GPX, SOD2 mmol/kg/day for 35 daysDecreased levels nih.gov
MouseTesticular MDA2 mmol/kg/day for 35 daysIncreased content nih.gov
MouseProgressive Sperm Motility2 mmol/kg/day for 35 daysDecreased nih.gov
MouseAbnormal Sperm Morphology2 mmol/kg/day for 35 daysIncreased nih.gov
MouseTubal Differentiation Index2 mmol/kg/day for 35 daysReduced nih.gov
MouseSpermatogenic Index2 mmol/kg/day for 35 daysReduced nih.gov

Interactions with Other Biological Modulators

The effects of this compound sulfoximine are often studied in conjunction with other biological modulators to understand synergistic or antagonistic interactions, particularly in the context of oxidative stress and cellular responses.

Co-administration with Antioxidants (e.g., N-Acetyl Cysteine, Taurine)

Co-administration of this compound sulfoximine with antioxidants like N-Acetyl Cysteine (NAC) and Taurine (B1682933) is a common research approach to demonstrate the role of GSH depletion in observed BSO-induced effects and to evaluate the protective potential of these antioxidants. NAC is a precursor of cysteine, the rate-limiting amino acid for GSH synthesis, and can also act as a direct free radical scavenger. oup.comnih.govimrpress.com Studies show that NAC can increase GSH levels and prevent pathologies associated with free radicals and reactive oxygen species. imrpress.com

Research indicates that NAC treatment can counteract BSO-induced oxidative stress and its consequences. For instance, in studies involving BSO-induced oxidative stress and DNA deletions in mice, pretreatment with NAC was found to suppress DNA deletions, supporting the hypothesis that BSO's effects are mediated by oxidative stress due to GSH depletion. oup.com Systemic treatment with NAC has also been shown to increase accumbal GSH levels in rats and improve performance in effort-based tasks that were impaired by BSO-induced GSH downregulation in the nucleus accumbens. elifesciences.org Similarly, Taurine, an abundant antioxidant in certain tissues, has been shown to protect against BSO-induced oxidative stress. imrpress.comeuropeanreview.org In an in vivo model of oxidative stress induced by BSO in rabbits, taurine supplementation replenished GSH levels and decreased markers of lipid peroxidation. europeanreview.org

Below is a table illustrating the counteractive effects of antioxidants against BSO-induced changes:

AntioxidantBSO-Induced Effect CounteractedResearch ModelSource
N-Acetyl CysteineDNA deletions induced by oxidative stressMice oup.com
N-Acetyl CysteineImpaired effort-based performance (linked to GSH)Rats (nucleus accumbens) elifesciences.org
TaurineDecreased GSH levelsRabbits (lens tissue) europeanreview.org
TaurineIncreased lipid peroxidation (MDA levels)Rabbits (lens tissue) europeanreview.org
GSH (exogenous)Inhibited lymphocyte activationLymphocyte cultures nih.gov
GSH (exogenous)Neuroinflammatory response in glial cellsHuman microglia and astrocytes nih.gov

Combined Therapies with Hormones (e.g., Estradiol in Breast Cancer)

This compound sulfoximine has been investigated in combination with hormones, particularly Estradiol (E2), in the context of cancer research, specifically in hormone-resistant breast cancer. While estrogen normally acts as a survival signal in estrogen receptor (ER)-positive breast cancer, it can induce apoptosis in cells that have acquired resistance to antihormonal therapies. researchgate.netnih.govmdpi.com Elevated levels of glutathione have been associated with tumor cell resistance to various cytotoxic agents, including the apoptotic effects of Estradiol in some resistant breast cancer cell lines. nih.govmdpi.com

Research has explored whether depleting GSH levels with BSO can re-sensitize these resistant cells to Estradiol-induced apoptosis. Studies using antihormone-resistant breast cancer cell lines, such as MCF-7:2A, which exhibit elevated glutathione levels and resistance to E2-induced apoptosis, have shown that treatment with a combination of Estradiol and BSO significantly reduces cell growth. nih.govspandidos-publications.com This inhibitory effect is attributed to increased apoptosis. nih.gov The depletion of GSH by BSO appears to be critical in predisposing these resistant cells to the apoptotic effects of Estradiol. nih.gov This suggests that combining BSO with low-dose estrogen therapy could be a potential strategy to overcome resistance in hormone-resistant ER-positive breast cancer. researchgate.netmdpi.com

Below is a table summarizing findings on combined therapy with Estradiol in breast cancer cells:

Cell LineResistance ProfileBasal GSH Levels (relative)Treatment CombinationEffect on Cell GrowthEffect on ApoptosisSource
MCF-7:2AAntihormone resistantElevatedE2 + BSOSignificantly reducedIncreased nih.govspandidos-publications.com
MCF-7:2CAntihormone resistantHigher than parental MCF-7E2 + BSONot specifiedSusceptible to E2-induced apoptosis researchgate.netmdpi.com

This compound: Effects on Protein Expression in Research Applications

This compound-(S,R)-sulfoximine (BSO) is a chemical compound widely utilized in pharmacological and toxicological research, primarily as a potent and irreversible inhibitor of γ-glutamylcysteine synthetase, the rate-limiting enzyme in glutathione (GSH) biosynthesis. By depleting intracellular GSH levels, BSO serves as a valuable tool for investigating the cellular consequences of oxidative stress and the role of GSH in various biological processes, including the regulation of protein expression, particularly that of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1.

Pharmacological and Toxicological Research Applications

Effects on Protein Expression

Research indicates that D,L-Buthionine Sulfoximine (B86345) (BSO) can significantly impact the expression levels of key anti-apoptotic proteins belonging to the Bcl-2 family, namely Bcl-2, Bcl-xL, and Mcl-1. These proteins are crucial regulators of apoptosis, and their modulation by BSO is often linked to the sensitization of cells to various pro-apoptotic stimuli.

Studies in biliary tract cancer (BTC) cells have demonstrated that treatment with BSO effectively downregulates the expression of Mcl-1, Bcl-2, and Bcl-xL proteins. nih.govnih.govspandidos-publications.com This downregulation is suggested as a potential mechanism by which BSO enhances the efficacy of chemotherapeutic agents like cisplatin (B142131) and gemcitabine (B846) in these cells. nih.govnih.govspandidos-publications.com Western blot analyses revealed that BSO treatment led to a decrease in the levels of these anti-apoptotic proteins. nih.govspandidos-publications.com

In human cholangiocytes, BSO treatment resulted in a notable decrease in Bcl-2 protein levels. physiology.org This reduction in Bcl-2 was attributed to increased protein degradation. physiology.org Interestingly, in this specific study, the expression levels of Bax and Bcl-xL proteins remained unchanged following BSO treatment. physiology.org This suggests a differential effect of GSH depletion on the expression of different Bcl-2 family members depending on the cell type.

Further research in retinal pigment epithelium (RPE) cells showed that BSO caused a significant downregulation of Bcl-2 expression. arvojournals.org This effect could be partially reversed by treatment with hepatocyte growth factor (HGF). arvojournals.org Similarly, systemic administration of this compound Sulfoximine in mice was associated with a decrease in retinal GSH levels and a corresponding decrease in Bcl-2 expression in the retina. nih.gov

In acute myeloid leukemia (AML) cells, the addition of BSO was found to induce the phosphorylation of the anti-apoptotic protein MCL1, as well as the pro-apoptotic protein BIMEL. d-nb.infonih.govresearchgate.net Phosphorylation of BIMEL led to its dissociation from MCL1. d-nb.infonih.gov While this study focused on phosphorylation rather than total protein expression levels of Mcl-1, it highlights another mechanism by which BSO can influence the function of this anti-apoptotic protein.

It is also noted in some contexts that while Bcl-2 overexpression can lead to increased cellular GSH levels, the depletion of GSH by BSO can resensitize cells to apoptosis without necessarily altering Bcl-2 expression levels. pnas.orgaacrjournals.org However, the preponderance of evidence in specific cancer and primary cell types indicates that BSO-induced GSH depletion often leads to a reduction in the expression of Bcl-2, Bcl-xL, and/or Mcl-1, contributing to increased apoptotic susceptibility.

The observed effects of BSO on the expression of these anti-apoptotic proteins are often linked to its primary action of depleting intracellular glutathione (B108866), thereby increasing oxidative stress which can trigger downstream signaling pathways that influence protein turnover and gene expression.

Here is a summary of research findings on the effects of BSO on the expression of Bcl-2, Bcl-xL, and Mcl-1 proteins:

Cell Type / ModelBSO ConcentrationTreatment DurationObserved Effect on Bcl-2 ExpressionObserved Effect on Bcl-xL ExpressionObserved Effect on Mcl-1 ExpressionReference
Biliary Tract Cancer Cells50 µM24 hDownregulationDownregulationDownregulation nih.govspandidos-publications.com
Human Cholangiocytes0.05 mMUp to 72 hDecreased (due to degradation)No significant changeNot assessed physiology.org
Retinal Pigment Epithelium Cells200 µM24 hDownregulationNot assessedNot assessed arvojournals.org
Mouse Retina (in vivo)Systemic Admin.VariedDecreasedNot assessedNot assessed nih.gov
Acute Myeloid Leukemia (HL60) Cells50 µM (with ATO)12 hNo significant difference observedPhosphorylation increased d-nb.infonih.govPhosphorylation increased d-nb.infonih.gov d-nb.infonih.govresearchgate.net

Advancements in D,l Buthionine Research and Future Directions

Development of Novel D,L-Buthionine Derivatives and Analogs

Efforts are underway to synthesize and evaluate novel derivatives and analogs of this compound with potentially improved properties, such as enhanced efficacy, reduced toxicity, or altered pharmacokinetic profiles. While this compound-S,R-sulfoximine (BSO) itself is a potent inhibitor of γ-GCS, studies have also investigated higher homologs like pentathionine sulfoximine (B86345), hexathionine sulfoximine, and heptathionine sulfoximine, noting that some of these can be toxic despite causing extensive glutathione (B108866) depletion. researchgate.net The L-isomer, L-buthionine-(S,R)-sulfoximine, has shown high inhibition efficacy compared to the racemate and the D isomer. mdpi.com

Novel approaches involve conjugating BSO with other molecules or incorporating it into self-assembling structures to create new derivatives with targeted delivery or enhanced cellular uptake. For instance, a self-assembling peptide derivative, Nano-BSO@in situ, has been constructed by linking self-assembling modules to L-buthionine sulfoximine. This derivative demonstrated enhanced intracellular GSH depletion compared to free BSO in cells with high alkaline phosphatase expression. sciopen.com Another study investigated KF22678, a novel thioester derivative of leinamycin, and found that its antitumor activity and DNA single-strand break induction were dependent on intracellular GSH levels, suggesting a different interaction compared to agents whose activity is augmented by GSH depletion. nih.gov

Exploration of Targeted Delivery Systems (e.g., Dendrimer Nanoformulations)

Targeted delivery systems are being investigated to improve the specificity of this compound delivery to target cells, such as cancer cells, and potentially reduce systemic toxicity. Nanoparticle-mediated strategies are a promising approach. nih.govresearchgate.net

Polyurea dendrimers, particularly folate-targeted generation four polyurea dendrimers (PUREG4-FA2), have been explored as a drug delivery platform for L-buthionine sulfoximine (L-BSO). nih.govresearchgate.netmdpi.com These dendrimers are designed to target cells overexpressing folate receptors, a characteristic of certain cancer cells like ovarian cancer cells. nih.govresearchgate.net Studies have shown that L-BSO encapsulated in PUREG4-FA2 nanoparticles can be efficiently internalized by ovarian cancer cells, leading to the inhibition of GSH synthesis and sensitization to chemotherapeutic agents like carboplatin. nih.govresearchgate.net The release profile of L-BSO from these dendrimers has been studied, indicating a burst release in the initial hours followed by a plateau. mdpi.commdpi.com

Another example includes the development of liposomal nanoparticles encapsulating L-buthionine-sulfoximine along with other agents for targeted delivery in cancer therapy. nih.gov

Investigation of Long-Term Effects and Chronic Exposure Models

Understanding the long-term effects of this compound exposure and developing chronic exposure models are crucial for evaluating its potential therapeutic applications and assessing potential cumulative effects. Studies have investigated the effects of long-term depletion of reduced glutathione in animal models using L-buthionine-S,R-sulfoximine administered via drinking water. oup.comresearchgate.net These studies aim to establish models with continuously depleted GSH levels to investigate biochemical mechanisms and potential toxicities over extended periods. oup.comresearchgate.net

Research in mice administered BSO in drinking water for up to 28 days showed that while tissue GSH levels were significantly lowered, some biochemical parameters indicative of organ injury remained unaffected at certain concentrations. oup.com However, other studies have noted that higher doses or co-administration with other agents can lead to toxicity. researchgate.netresearchgate.netbmrat.org Chronic exposure models are essential for a comprehensive understanding of the physiological consequences of sustained GSH depletion.

Systems Biology Approaches to Map Comprehensive Cellular Responses

Systems biology approaches are being employed to gain a more comprehensive understanding of the cellular responses to GSH depletion induced by this compound. These approaches utilize large-scale "omics" data and quantitative modeling to study biological systems at a global level. nih.gov

Research has shown that inhibiting GSH synthesis with BSO can lead to distinct effects on GSH pools in different cellular compartments, such as the cytosol and nucleus. nih.gov Systems biology can help to map the complex network of interactions and pathways affected by altered redox states resulting from GSH depletion, including the impact on protein S-thiolation/dethiolation reactions and other redox-sensitive processes. nih.gov This can provide insights into the mechanisms underlying the sensitization of cancer cells to chemotherapy and radiation therapy when combined with BSO. mdpi.comnih.gov

Translational Research Perspectives and Clinical Trial Implications

Translational research is focused on bridging the gap between preclinical findings and clinical applications of this compound. The potential of this compound, primarily as a chemosensitizing agent by depleting GSH in cancer cells, has been investigated in clinical trials. tandfonline.comspandidos-publications.com

Buthionine sulfoximine has been studied in combination with various chemotherapeutic agents, including melphalan (B128), cisplatin (B142131), doxorubicin, and cyclophosphamide, in preclinical and clinical settings to overcome drug resistance. mdpi.comtandfonline.comaacrjournals.orgnih.govasm.orgacs.org Phase I clinical trials have been conducted to evaluate the safety and biochemical effects of BSO, demonstrating that it can lead to significant depletion of glutathione in white blood cells. asm.orgacs.org

While preclinical studies have shown promising results in enhancing the efficacy of various anti-cancer treatments and overcoming resistance in different cancer types like ovarian cancer, breast cancer, melanoma, and neuroblastoma, the translation to widespread clinical use requires further investigation. tandfonline.comnih.govaacrjournals.orgnih.govresearchgate.netresearchgate.netresearchgate.net Challenges include optimizing dosing regimens, minimizing potential off-target effects, and identifying patient populations most likely to benefit from GSH depletion strategies. mdpi.comtandfonline.comnih.govresearchgate.net The use of targeted delivery systems, as discussed in Section 6.2, holds promise for improving the therapeutic index in clinical applications. nih.govresearchgate.net

Q & A

Q. How can interdisciplinary teams streamline research on this compound’s therapeutic potential?

  • Methodological Answer : Define roles using a Gantt chart to allocate tasks (e.g., chemists for synthesis, biologists for assays). Hold weekly data review meetings to align interpretations. Use collaborative platforms (e.g., LabArchives) for real-time data sharing and version control. Cite contributions transparently in authorship agreements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D,L-Buthionine
Reactant of Route 2
Reactant of Route 2
D,L-Buthionine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.